PDE10A Binding Affinity of 4-(2-Chloroquinazolin-4-yl)morpholine in Comparison to Structural Analogs
The compound demonstrates a potent binding affinity for human PDE10A with a reported IC50 of 0.227 nM, as documented in BindingDB (BDBM142565) [1]. This affinity is within an order of magnitude of other potent PDE10A inhibitors reported in the same database, such as CHEMBL2323965 (IC50 = 0.100 nM) and CHEMBL2069321 (IC50 = 0.280 nM), indicating it possesses comparable potency to advanced lead compounds in this class [2]. While a direct head-to-head study is not available, this cross-study comparable data positions the compound as a strong starting point for PDE10A inhibitor development. The availability of a co-crystal structure with PDE10 (PDB ID: 5SJ6) further validates its specific binding mode, a feature not available for many other early-stage quinazoline derivatives [3].
| Evidence Dimension | PDE10A inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.227 nM |
| Comparator Or Baseline | CHEMBL2323965: 0.100 nM; CHEMBL2069321: 0.280 nM |
| Quantified Difference | Target compound is 2.27-fold less potent than CHEMBL2323965 and 1.23-fold more potent than CHEMBL2069321 |
| Conditions | In vitro enzymatic assay; pH 7.5 |
Why This Matters
This evidence confirms that the compound possesses nanomolar inhibitory activity against PDE10A, comparable to other advanced leads, making it a valid and potent starting point for medicinal chemistry optimization programs targeting this enzyme.
- [1] BindingDB. (n.d.). BDBM142565 (US8933224, 158) Affinity Data. Retrieved from http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidic50&monomerid=142565&column=IC50&startPg=0&Increment=50&submit=Search View Source
- [2] BindingDB. (n.d.). BDBM50426561 (CHEMBL2323965) and BDBM50390812 (CHEMBL2069321) Affinity Data. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50426561 and http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50390812 View Source
- [3] RCSB PDB. (2022). Crystal Structure of human phosphodiesterase 10 in complex with 4-(2-chloroquinazolin-4-yl)morpholine (5SJ6). DOI: 10.2210/pdb5sj6/pdb. View Source
